molecular formula C10H13BrOSi B14439365 Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- CAS No. 75748-11-7

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-

Cat. No.: B14439365
CAS No.: 75748-11-7
M. Wt: 257.20 g/mol
InChI Key: VDPULEFPOWGNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-bromo-4-(trimethylsilyl)- (CAS 6999-03-7), also known as (4-bromophenyl)trimethylsilane, is a halogenated aromatic compound with the molecular formula C₉H₁₃BrSi and a molar mass of 229.19 g/mol . The molecule features a bromine atom and a trimethylsilyl (-Si(CH₃)₃) group at the para positions of the benzene ring. The trimethylsilyl group is a bulky, electron-donating substituent due to silicon’s hyperconjugative effects, while bromine acts as an electron-withdrawing, meta-directing group. This combination creates unique electronic and steric effects, influencing the compound’s reactivity and applications in organic synthesis, particularly in cross-coupling reactions and as a building block for silicon-containing polymers .

Properties

CAS No.

75748-11-7

Molecular Formula

C10H13BrOSi

Molecular Weight

257.20 g/mol

IUPAC Name

(4-bromophenyl)-trimethylsilylmethanone

InChI

InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3

InChI Key

VDPULEFPOWGNCI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Molecular Bromine

The most straightforward approach involves bromination of 4-(trimethylsilylcarbonyl)benzene. In this method, molecular bromine (Br₂) is introduced to the aromatic ring under controlled conditions. Key parameters include:

  • Solvent : Dichloromethane or carbon tetrachloride (inert, non-nucleophilic solvents).
  • Catalyst : Lewis acids such as FeBr₃ or AlCl₃ (0.1–1.0 equiv).
  • Temperature : 0–25°C to minimize side reactions.

The reaction proceeds via electrophilic aromatic substitution, with the trimethylsilylcarbonyl group acting as a meta-directing electron-withdrawing group. Yields typically range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Sandmeyer-Type Bromination

Adapting the Sandmeyer reaction, diazotization of 4-(trimethylsilylcarbonyl)aniline followed by treatment with CuBr generates the target compound. This method avoids handling molecular bromine but requires multi-step synthesis:

  • Diazotization: NaNO₂/HCl at −5°C.
  • Bromide displacement: CuBr in HBr(aq), 25°C, 1 h.

Yields are moderate (50–60%), with byproducts including debrominated analogs.

Silylation of 4-Bromo-Benzoyl Precursors

Grignard-Mediated Trimethylsilyl Transfer

A two-step sequence starting from 4-bromobenzoyl chloride:

  • Formation of benzoyl chloride : 4-Bromobenzoic acid treated with SOCl₂.
  • Silylation : Reaction with trimethylsilyl magnesium chloride (TMS-MgCl) in THF at −78°C:
    $$
    \text{4-BrC₆H₄COCl} + \text{TMS-MgCl} \rightarrow \text{4-BrC₆H₄CO-TMS} + \text{MgCl₂}
    $$
    This method achieves 85–90% yield but demands anhydrous conditions.

Lithiation-Carbonylation

4-Bromobenzene derivatives undergo directed ortho-lithiation, followed by quenching with trimethylsilyl carbonyl electrophiles:

  • Lithiation : n-BuLi in THF at −78°C.
  • Electrophilic trapping : Trimethylsilyl chloroformate (ClCO-TMS).

This route offers regioselectivity but requires cryogenic conditions, limiting scalability.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylboronic acid with trimethylsilyl carbonyl precursors:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃.
  • Solvent : DMF/H₂O (4:1), 80°C, 12 h.

Yields exceed 75%, though boronic acid preparation adds synthetic overhead.

Direct C–H Arylation

Recent advances enable direct functionalization of trimethylsilyl-protected arenes:

  • Substrate : 4-(Trimethylsilylcarbonyl)benzene.
  • Conditions : Pd(OAc)₂ (5 mol%), PivOH (20 mol%), K₂CO₃, DMF, 120°C.
  • Bromine source : N-Bromosuccinimide (NBS).

This one-pot method achieves 70% yield but struggles with over-bromination.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Direct Bromination 65–78 95–98 Industrial Bromine handling hazards
Sandmeyer Bromination 50–60 90–92 Lab-scale Multi-step, low yields
Grignard Silylation 85–90 97–99 Pilot-scale Moisture sensitivity
Suzuki Coupling 75–82 96–98 Industrial Boronic acid synthesis
C–H Arylation 68–70 88–90 Research Regioselectivity control

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance silylation and coupling efficiency but may complicate purification. Non-polar solvents (pentane, hexane) improve bromination selectivity.

Catalytic Systems

  • Palladium ligands : Bidentate ligands (dppf) suppress homo-coupling in Suzuki reactions.
  • Lewis acids : Fe(acac)₃ improves electrophilic bromination rates.

Temperature Control

Exothermic reactions (e.g., Grignard additions) require slow reagent addition and cryogenic baths to prevent decomposition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzene, 1-bromo-4-(trimethylsilyl)- with analogous benzene derivatives, focusing on substituent effects, physical properties, and reactivity. Data are synthesized from peer-reviewed sources and chemical databases.

Substituent-Driven Property Variations

Table 1: Key Properties of Benzene Derivatives with Bromine and Additional Substituents

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Boiling Point (K) Reactivity/Applications
Benzene, 1-bromo-4-(trimethylsilyl)- -Br, -Si(CH₃)₃ C₉H₁₃BrSi 229.19 N/A Cross-coupling reactions, polymer precursors
Benzene, 1-bromo-4-chloro- -Br, -Cl C₆H₄BrCl 191.45 N/A Di-halogenated intermediate for pharmaceuticals
Benzene, 1-bromo-3-iodo- -Br, -I C₆H₄BrI 282.90 393.20 (NIST) Lower reactivity due to iodine’s size; used in radiochemistry
1-Bromo-4-ethylbenzene -Br, -C₂H₅ C₈H₉Br 185.06 N/A Alkyl-directed electrophilic substitution; solvent applications
Benzene, 1-bromo-4-[(2-methylpropyl)sulfinyl]- -Br, -SO-C(CH₃)₂CH₂ C₁₀H₁₃BrOS 261.18 N/A Polar sulfinyl group enhances solubility; chiral synthesis
Electronic and Steric Effects
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trimethylsilyl group in the target compound donates electrons via σ-π hyperconjugation, countering bromine’s electron-withdrawing effect. This contrasts with 1-bromo-4-chloro-benzene (C₆H₄BrCl), where both halogens withdraw electrons, further deactivating the ring .
    • In 1-bromo-4-ethylbenzene (C₈H₉Br), the ethyl group donates electrons via inductive effects, activating the ring for electrophilic substitution at positions ortho/para to bromine .
  • Steric Hindrance :

    • The bulky trimethylsilyl group in the target compound impedes electrophilic attack at the para position, favoring reactions at less hindered sites. This contrasts with smaller substituents like chlorine or ethyl, which impose minimal steric barriers .
Stability and Reactivity Trends
  • Thermal Stability: Iodine’s large atomic size in benzene, 1-bromo-3-iodo- (C₆H₄BrI) reduces bond dissociation energy, lowering thermal stability compared to the target compound .
  • Reactivity in Substitution Reactions :

    • Bromine’s meta-directing nature dominates in the target compound, but the trimethylsilyl group can alter regioselectivity in lithiation or Suzuki-Miyaura coupling reactions .
    • In contrast, 1-bromo-4-((2-ethylhexyl)oxy)benzene (C₁₄H₂₁BrO) undergoes nucleophilic aromatic substitution more readily due to the electron-donating alkoxy group .

Biological Activity

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- (CAS No. 24856-58-4) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity, toxicity, and relevant research findings associated with this compound.

  • Molecular Formula : C10H13BrO2Si
  • Molecular Weight : 273.19 g/mol
  • Structure : The compound contains a bromobenzene moiety substituted with a trimethylsilylcarbonyl group.

1. Toxicological Profile

The toxicological data for Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is limited; however, related compounds have been studied for their toxicity and biological effects. For instance:

  • Acute Toxicity : Studies on structurally similar compounds indicate potential acute toxicity. For example, the median lethal concentration (LC50) for related bromobenzene derivatives has been reported to be around 18,000 mg/m³ in inhalation studies on rats, leading to symptoms such as lethargy and respiratory distress .
  • Genotoxicity : Some analogs have been evaluated using the mouse lymphoma cell mutation assay, which suggests that certain brominated compounds may exhibit mutagenic properties .

2. Pharmacological Potential

Research has indicated that benzene derivatives can possess various pharmacological activities:

  • Anticancer Activity : Some studies suggest that brominated compounds may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, the inhibition of protein tyrosine phosphatases has been linked to reduced cancer cell proliferation in vitro .
  • Antimicrobial Properties : Compounds similar to Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Table 1: Summary of Biological Activities and Toxicity Data

Study TypeFindingsReference
Acute ToxicityLC50 of related bromobenzene compounds around 18,000 mg/m³
GenotoxicityPositive results in mouse lymphoma cell mutation assays
Anticancer ActivityInhibition of tumor growth via protein tyrosine phosphatase inhibition
Antimicrobial ActivityEffective against various bacterial strains

The biological activity of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is likely mediated through several mechanisms:

  • Enzyme Inhibition : The trimethylsilylcarbonyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce oxidative stress in cells, which can contribute to apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.